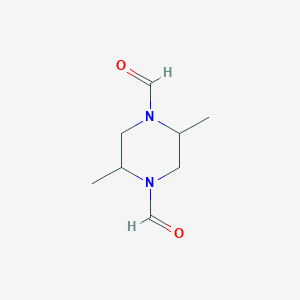
2,5-Dimethylpiperazine-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylpiperazine-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two methyl groups at the 2 and 5 positions and two formyl groups at the 1 and 4 positions of the piperazine ring
Vorbereitungsmethoden
The synthesis of 2,5-Dimethylpiperazine-1,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpiperazine with an oxidizing agent to introduce the formyl groups at the 1 and 4 positions. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperature and solvent conditions .
Industrial production methods for this compound may involve more scalable and cost-effective processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of reagents and reaction conditions is critical to ensure the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
2,5-Dimethylpiperazine-1,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the formyl groups can yield the corresponding alcohols. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for this purpose.
Substitution: The formyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of imines, hydrazones, or other substituted derivatives. Common reagents for these reactions include amines, hydrazines, and hydroxylamines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with NaBH4 would yield 2,5-dimethylpiperazine-1,4-dimethanol.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylpiperazine-1,4-dicarbaldehyde has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2,5-Dimethylpiperazine-1,4-dicarbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or pathways involved in disease processes. For example, derivatives of this compound have been shown to inhibit enzymes involved in the progression of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpiperazine-1,4-dicarbaldehyde can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Piperazine-1,4-dicarbaldehyde: Lacks the methyl groups at the 2 and 5 positions, resulting in different reactivity and properties.
2,5-Dimethylpiperazine: Lacks the formyl groups, making it less reactive in certain chemical reactions.
1,4-Dimethylpiperazine-2,5-dicarbaldehyde: A positional isomer with different placement of the formyl and methyl groups, leading to distinct chemical behavior.
The presence of both methyl and formyl groups in this compound gives it unique reactivity and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
50862-16-3 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,5-dimethylpiperazine-1,4-dicarbaldehyde |
InChI |
InChI=1S/C8H14N2O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
XWGATRXRUZKRSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CN1C=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




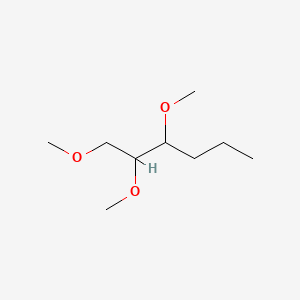
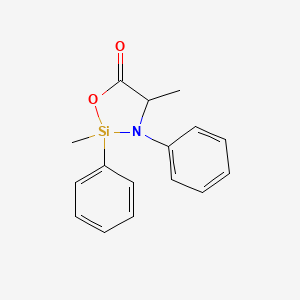
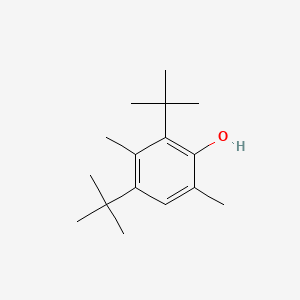

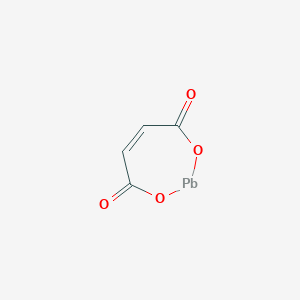

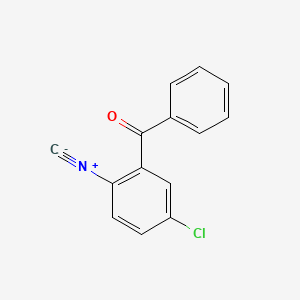
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
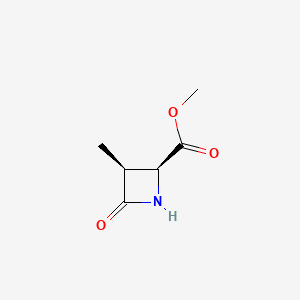

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
